molecular formula C15H12BrN5OS2 B2970281 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 921056-69-1

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2970281
CAS No.: 921056-69-1
M. Wt: 422.32
InChI Key: WHDHOJPEYQYVPQ-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a 4-bromophenyl group at position 6, linked via a thioether bond to an acetamide moiety. The acetamide is further connected to a 5-methyl-1,3,4-thiadiazol-2-yl group.

Properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5OS2/c1-9-18-21-15(24-9)17-13(22)8-23-14-7-6-12(19-20-14)10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDHOJPEYQYVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and potential applications of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Preparation of the Pyridazine Core : This is achieved through electrophilic aromatic substitution.
  • Introduction of the Thio Group : Nucleophilic substitution reactions are employed to incorporate the thioacetamide moiety.
  • Final Coupling : The pyridazine derivative is coupled with a thiadiazole under specific conditions to yield the final product.

The overall process requires careful control of reaction conditions to ensure high yields and purity .

Antimicrobial Properties

Preliminary studies suggest that compounds similar to This compound exhibit significant antimicrobial activity. For instance, related thiazole derivatives have shown effectiveness against various bacterial strains, indicating that the thio and pyridazine components may enhance interaction with microbial targets .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameInhibition Rate (%)Target Organism
Compound A30 ± 1.25Xanthomonas axonopodis
Compound B40 ± 2.65Escherichia coli
Compound C45 ± 1.94Staphylococcus aureus

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. Studies have reported significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis .

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

The biological activity of This compound is hypothesized to be mediated through interactions with specific molecular targets:

  • Protein Binding : The bromophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity.
  • Enzyme Inhibition : The thioacetamide moiety can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity.

These interactions could modulate various signaling pathways involved in cell growth and survival .

Case Studies

A notable case study involved the evaluation of a series of pyridazine derivatives in vitro against several cancer cell lines. The results demonstrated that modifications in functional groups significantly influenced biological activity, with the bromophenyl and thiadiazole moieties being crucial for enhanced efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related thiadiazole and pyridazine derivatives. Key distinctions include substituent effects on biological activity, pharmacokinetics, and synthetic feasibility.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Biological Activity Physicochemical Properties Reference
Target Compound : 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 4-Bromophenyl-pyridazine, thioacetamide, 5-methyl-thiadiazole Potential glutaminase/Akt inhibition (theoretical) High lipophilicity (Br substituent)
CB-839 Pyridazine, trifluoromethoxyphenyl, butyl chain, thiadiazole Glutaminase inhibitor; suppresses tumor growth in combination therapies Enhanced metabolic stability (CF3 group)
Compound 5j () 4-Chlorobenzylthio, isopropyl-methylphenoxy, thiadiazole Not explicitly stated; likely anticancer/antimicrobial Mp: 138–140°C; Yield: 82%
Compounds 3 & 8 () Nitrophenylamino-thiadiazole, benzothiazole (compound 8) Akt inhibition (92.36% and 86.52%); induces apoptosis in glioma cells Polar nitro groups may limit bioavailability
Compound 4y () Ethyl-thiadiazole, p-tolylamino-thiadiazole IC50: 0.034–0.084 mmol L–¹ (A549/MCF-7 cells); aromatase inhibition Moderate lipophilicity; high cytotoxicity
Compound in (CAS 603946-32-3) Triazinoindole-thioacetamide, 5-methyl-thiadiazole Unknown; structural similarity suggests DNA intercalation or kinase inhibition Mp not reported; molecular weight: 383.43 g/mol

Key Findings :

Substituent Effects: Bromophenyl vs. Methyl-Thiadiazole vs. Ethyl/Benzyl Derivatives: The 5-methyl group on the thiadiazole ring (target compound) likely reduces steric hindrance compared to bulkier substituents (e.g., 5-ethyl in compound 4y), possibly enhancing binding to flat enzyme active sites .

The target compound’s bromophenyl group may similarly target glutaminase but with distinct pharmacokinetics . Akt Inhibition: Compounds 3 and 8 () achieve >85% Akt inhibition via π-π and H-bond interactions. The target compound’s pyridazine ring could mimic these interactions, but the absence of nitro groups may reduce off-target toxicity .

Synthetic Feasibility :

  • Yields for analogous compounds (e.g., 74–88% in ) suggest that the target compound’s synthesis is feasible via nucleophilic substitution or coupling reactions. However, bromophenylpyridazine precursors may require specialized handling .

Discussion :

  • Structural Advantages : The bromophenyl-pyridazine core may improve DNA intercalation or enzyme binding compared to simpler aryl groups (e.g., chlorophenyl in compound 5j).
  • Limitations : The absence of in vitro data for the target compound necessitates further testing to validate theoretical activities. Compounds like 4y () demonstrate that subtle substituent changes (e.g., ethyl vs. methyl) drastically alter potency, underscoring the need for structure-activity relationship (SAR) studies.

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